ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
This compound features a benzoate ester core linked via an acetamido group to a 1,3,4-thiadiazole ring substituted with a 4-methylthiophene-2-amido moiety.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(4-methylthiophene-2-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S3/c1-3-27-17(26)12-6-4-5-7-13(12)20-15(24)10-29-19-23-22-18(30-19)21-16(25)14-8-11(2)9-28-14/h4-9H,3,10H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFWYPTESLQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and thiadiazole rings are then coupled through a series of reactions involving amide bond formation and thiol-ene reactions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings.
Reduction: Reduction reactions can occur at the amide and ester functional groups.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and thiophene moieties exhibit notable antimicrobial properties. Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has been studied for its potential as an antibacterial agent. A study demonstrated that derivatives of thiadiazole showed effective inhibition against various bacterial strains, suggesting that modifications to the compound could enhance its efficacy as an antimicrobial agent .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In silico studies have indicated that similar compounds can act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. Further research is warranted to evaluate the anti-inflammatory effects of this compound through molecular docking studies and subsequent biological assays .
Anticancer Potential
The incorporation of thiophene and thiadiazole rings in organic compounds has been linked to anticancer activity. This compound may serve as a lead compound for developing new anticancer agents. Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation in vitro, indicating a need for further exploration of this compound's potential in cancer therapy .
Synthesis of Advanced Materials
The unique chemical structure of this compound allows for its application in synthesizing advanced materials such as polymers and nanocomposites. Its functional groups can be utilized to create cross-linked networks that enhance material properties like thermal stability and mechanical strength. Research into polymer blends incorporating such compounds can lead to innovative materials with tailored properties for specific applications .
Photovoltaic Applications
Compounds with thiophene units are often explored for their electronic properties, making them suitable candidates for organic photovoltaic devices. The ability of this compound to facilitate charge transfer could be harnessed in the development of efficient organic solar cells. Studies on related thiophene derivatives have shown promising results in enhancing the efficiency of solar energy conversion systems .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with various molecular targets and pathways. The thiophene and thiadiazole rings can interact with enzymes and receptors, modulating their activity . The compound can also affect cellular signaling pathways, leading to changes in gene expression and cellular behavior .
Comparison with Similar Compounds
Core Structural Variations
Target Compound :
- Substituents : 4-Methylthiophene-2-amido on the thiadiazole ring.
- Key Groups : Benzoate ester, sulfanyl-acetamido linker.
Analogues :
5-(5-(2-(4-Fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)pentanoic acid (14e) Substituent: 4-Fluorophenylacetamido. Functional Group: Pentanoic acid chain instead of benzoate ester. Synthesis: Derived from methyl ester precursors via hydrolysis .
Methyl 2-[[5-(3-Phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamidobenzoate Substituent: 3-Phenylpropanoylamino. Structural Difference: Longer aliphatic chain (propanoyl vs. methylthiophene) .
Ethyl 4-(2-{[5-(3,4,5-Triethoxybenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Table 1: Substituent Comparison
*Estimated based on structural similarity.
Pharmacological Activities
- Anticancer/Anticonvulsant Potential: Thiadiazole derivatives with sulfanyl-acetamido linkers (e.g., compound 14e) exhibit anticonvulsant and anticancer properties due to interactions with enzyme active sites .
- Enzyme Inhibition: Analogues like sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate show enhanced intermolecular interactions with target enzymes compared to reference compounds .
Physicochemical Properties
- XLogP3 : The target compound’s estimated XLogP3 (~1.8) is comparable to ethyl 2-[[5-(4-methyl-3-morpholin-4-ylsulfonylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (XLogP3 = 1.8) .
- Hydrogen Bonding: The benzoate ester and amide groups provide hydrogen bond acceptors/donors, critical for target binding.
Biological Activity
Ethyl 2-(2-{[5-(4-methylthiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Composition
The molecular formula of this compound is , with a molecular weight of approximately 373.48 g/mol. The compound features:
- A benzamide moiety
- A thiadiazole ring, known for its diverse biological activities
- A thiophene ring which enhances its electronic properties
Structural Representation
| Component | Description |
|---|---|
| Benzamide | Contains an amido group which can enhance solubility and bioavailability |
| Thiadiazole | Known for antibacterial, antifungal, and anticancer properties |
| Thiophene | Contributes to π-π stacking interactions with biological macromolecules |
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of thiadiazoles have been shown to possess:
- Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Inhibitory effects against fungal pathogens.
A study demonstrated that derivatives of 1,3,4-thiadiazole exhibited IC50 values in the low micromolar range against bacterial strains like E. coli and Staphylococcus aureus .
Anticancer Activity
The compound’s structure suggests potential anticancer properties. Thiadiazole derivatives have been explored for their ability to inhibit tumor growth through mechanisms such as:
- Inducing apoptosis in cancer cells
- Inhibiting cell proliferation
In vitro studies have shown that certain thiadiazole derivatives can significantly reduce the viability of cancer cell lines .
Enzyme Inhibition
This compound may also act as an inhibitor for various enzymes. For example:
- Monoamine Oxidase (MAO) : Some thiadiazole derivatives have been reported to inhibit MAO-A and MAO-B isoforms effectively. The mechanism involves binding to the active site of the enzyme, preventing substrate metabolism .
Case Studies
Several studies have provided insights into the biological activities of similar compounds:
- Thiadiazole Derivatives : A series of derivatives were synthesized and screened for their antimicrobial and anticancer activities. Compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against E. coli and HeLa cells .
- Pharmacological Profiling : A study focused on assessing the pharmacokinetic profiles of thiadiazole derivatives showed favorable absorption and distribution characteristics in vivo .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- The thiadiazole ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- The benzamide moiety can enhance binding affinity to target proteins involved in cancer progression.
Interaction with Biological Macromolecules
The compound's structure allows it to engage in:
- Hydrogen bonding with amino acids in protein structures.
- π–π interactions with aromatic residues in enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
